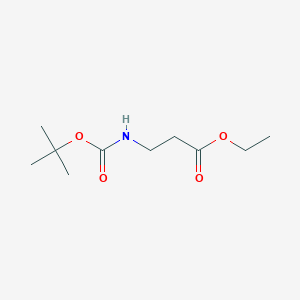

N-Boc-beta-alanine ethyl ester

Description

Significance as a Versatile Building Block in Organic Synthesis Research

The utility of N-Boc-beta-alanine ethyl ester in organic synthesis stems from its bifunctional nature. The Boc-protected amine and the ethyl ester can be selectively deprotected or transformed, providing a strategic advantage in multi-step synthetic sequences. The Boc group is notably stable under a wide range of reaction conditions but can be readily removed under acidic conditions, a common strategy in peptide synthesis. organic-chemistry.org

In synthetic research, this compound serves as a precursor for a variety of more complex molecules. For instance, it is a key starting material in the synthesis of specialized amino acid derivatives and heterocyclic compounds. Its linear three-carbon backbone provides a flexible scaffold that can be incorporated into larger molecules to modulate their physical and biological properties.

Contextualization within Beta-Amino Acid and Peptide Chemistry Research

β-Amino acids and the peptides derived from them, known as β-peptides, have garnered significant attention in chemical and pharmaceutical research. researchgate.net Unlike their α-amino acid counterparts that form the basis of natural proteins, β-amino acids contain an additional carbon atom between the amino and carboxyl groups. This structural difference imparts unique conformational properties to β-peptides, making them resistant to enzymatic degradation and capable of forming stable secondary structures like helices and sheets. hilarispublisher.com

This compound is a fundamental building block in the synthesis of β-peptides. It can be deprotected at either the N-terminus (by removing the Boc group) or the C-terminus (via hydrolysis of the ethyl ester) to allow for the formation of peptide bonds. For example, the Boc group can be removed to expose the free amine, which can then be coupled with another N-protected amino acid to elongate a peptide chain. researchgate.net

The following table summarizes the key reactive sites of this compound and their typical transformations in the context of peptide synthesis:

| Functional Group | Protecting/Activating Group | Common Reaction | Purpose in Synthesis |

| Amino Group | tert-Butyloxycarbonyl (Boc) | Acid-catalyzed cleavage (e.g., with TFA) | N-terminal deprotection for peptide bond formation |

| Carboxyl Group | Ethyl Ester | Saponification (hydrolysis with base) | C-terminal deprotection for peptide bond formation |

The strategic use of this compound and other protected β-amino acids allows researchers to construct novel β-peptides with tailored structures and functions, opening avenues for the development of new therapeutics and biomaterials. researchgate.netchemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-14-8(12)6-7-11-9(13)15-10(2,3)4/h5-7H2,1-4H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARMXQJJKOUVHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Studies of N Boc Beta Alanine Ethyl Ester

Derivatization Strategies

The trifunctional nature of N-Boc-beta-alanine ethyl ester permits selective chemical modifications at three primary locations: the ethyl ester, the beta-carbon, and the N-Boc protected amine.

Modifications at the Ethyl Ester Moiety

The ethyl ester group is a versatile handle for various chemical transformations. Standard hydrolysis conditions, either acidic or basic, can convert the ester to the corresponding carboxylic acid, N-Boc-beta-alanine. chemicalbook.com This transformation is fundamental for subsequent reactions such as amide bond formation. For instance, the resulting carboxylic acid can be coupled with amines in the presence of activating agents like EDC or HATU to form a stable amide bond. chemicalbook.com

Alternatively, the ethyl ester can undergo transesterification with other alcohols to introduce different ester functionalities. This can be useful for altering the solubility or reactivity of the molecule. Reduction of the ethyl ester, typically with a strong reducing agent like lithium aluminum hydride, would yield the corresponding alcohol, N-Boc-3-amino-1-propanol.

Selective Functionalization at the Beta-Carbon Position

While direct functionalization of the β-C-H bond of aliphatic acids and their derivatives can be challenging, recent advances in C-H activation chemistry have opened new possibilities. researchgate.net Palladium-catalyzed reactions, for example, have been used for the arylation and acetoxylation of N-terminal amino acid residues in peptides. acs.org Although specific examples for this compound are not prevalent in the provided search results, the principles of transition metal-catalyzed C-H functionalization could potentially be applied to introduce substituents at the beta-position.

Another approach involves the generation of an enolate or an equivalent species. For instance, reaction with a strong base could facilitate the introduction of electrophiles at the α-carbon (adjacent to the ester). However, selective functionalization directly at the beta-carbon is less straightforward and often requires more complex synthetic strategies, potentially involving ring-opening of cyclic precursors or conjugate addition reactions to α,β-unsaturated systems. researchgate.net

Transformations Involving the Boc-Protected Amine Functionality

The N-Boc group can be modified or participate in reactions under specific conditions. For example, the nitrogen atom can be further substituted. The synthesis of N-bis-Boc-β-alanine benzyl (B1604629) ester has been reported, where N-Boc-β-alanine benzyl ester is treated with di-tert-butyl dicarbonate (B1257347) in the presence of DMAP. acs.org This indicates that the nitrogen of the Boc-protected amine can still exhibit nucleophilicity under certain conditions.

Protecting Group Chemistry of the N-Boc Moiety

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under acidic conditions. nih.govresearchgate.net

Deprotection Methodologies: Acidic, Catalytic, and Green Chemistry Approaches

The removal of the N-Boc group is a critical step in many synthetic sequences. A variety of methods have been developed to achieve this transformation.

Acidic Conditions: The most common method for Boc deprotection involves treatment with strong acids. mdpi.com Reagents such as trifluoroacetic acid (TFA) in dichloromethane (B109758), hydrogen chloride (HCl) in ethyl acetate (B1210297) or dioxane, and phosphoric acid are frequently employed. mdpi.commcours.netscispace.comresearchgate.net The mechanism involves the protonation of the carbamate (B1207046) oxygen followed by the elimination of the stable tert-butyl cation and subsequent loss of carbon dioxide to release the free amine. acsgcipr.org A potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation. acsgcipr.org

Catalytic Approaches: Lewis acids can also catalyze the removal of the Boc group. mdpi.commcours.net Catalysts like cerium(III) chloride have been shown to selectively deprotect tert-butyl esters in the presence of N-Boc groups, highlighting the potential for chemoselective transformations. organic-chemistry.org More recently, a catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) in combination with triethylsilane has been developed for the deprotection of tert-butyl esters, ethers, and N-Boc derivatives under mild conditions. acs.orgacs.org

Green Chemistry Approaches: In recent years, there has been a growing interest in developing more environmentally friendly methods for Boc deprotection. scispace.com These "green" approaches aim to minimize the use of hazardous reagents and solvents. acsgcipr.org One such method involves the use of a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as both the reaction medium and catalyst, allowing for efficient deprotection at room temperature. mdpi.comscispace.com Another green method utilizes water at reflux temperatures to achieve selective N-Boc deprotection without the need for any additional reagents. mcours.net Solvent-free methods, such as ball milling with p-toluenesulfonic acid, also offer a sustainable alternative. scirp.org

Orthogonal Protection Strategies in Multi-Step Synthesis

The stability of the N-Boc group to basic and nucleophilic conditions, as well as catalytic hydrogenation, makes it an excellent component in orthogonal protection strategies. mcours.netorganic-chemistry.org Orthogonal protection involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions. ub.edu This allows for the selective deprotection and modification of specific functional groups within a complex molecule.

A classic example of an orthogonal protecting group pair is Boc and Fmoc (9-fluorenylmethyloxycarbonyl). The Boc group is acid-labile, while the Fmoc group is base-labile. organic-chemistry.org This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), where the temporary N-terminal α-amino protecting group (often Fmoc) is removed under basic conditions, while the permanent side-chain protecting groups (which can include Boc) remain intact. ub.edu

Similarly, the Boc group is orthogonal to the benzyl (Bn) and benzyloxycarbonyl (Cbz) groups, which are typically removed by catalytic hydrogenation. mdpi.commcours.net For instance, in the synthesis of O-Benzyl-L-tyrosine methyl ester derivatives, the Boc group can be used for temporary protection of the amino function while the benzyl group protects the side chain. mdpi.com This allows for manipulations at the N-terminus without affecting the side-chain protection. The azide-bearing protecting groups, removable under conditions orthogonal to both acid- and base-labile groups, further expand the possibilities for complex peptide synthesis. google.com

The strategic use of this compound in conjunction with other protected building blocks enables the controlled, stepwise assembly of complex molecules, a cornerstone of modern synthetic chemistry. ub.edu

Investigation of Reaction Mechanisms and Side Reactions

The utility of this compound in chemical synthesis, particularly in the construction of peptides and other complex molecules, is contingent on a thorough understanding of its reactivity, including potential side reactions and their underlying mechanisms. This section delves into studies that have investigated the stereochemical implications of its use and the formation of undesirable by-products.

Studies on Stereochemical Integrity and Racemization Prevention

While this compound is an achiral molecule, its application in peptide synthesis involves coupling with chiral α-amino acids. A critical aspect of these coupling reactions is the preservation of the stereochemical integrity of the chiral partner. The primary mechanism for racemization during peptide bond formation involves the formation of a planar oxazol-5(4H)-one intermediate from an activated N-acyl amino acid. thieme-connect.demdpi.com Tautomerization of this intermediate leads to a loss of stereochemical information at the α-carbon. thieme-connect.de

The N-protecting group plays a crucial role in the propensity for oxazolone (B7731731) formation. The tert-butoxycarbonyl (Boc) group on this compound is known to be effective at suppressing racemization compared to other protecting groups like benzyloxycarbonyl (Cbz). The electron-donating nature of the Boc group disfavors the cyclization required to form the oxazolone intermediate.

Studies on boronic acid-catalyzed direct amidation have evaluated the potential for racemization when coupling N-Boc protected amino acids. For instance, the coupling of N-Boc proline and N-Boc phenylalanine with amine partners was investigated using different boronic acid catalysts. While some catalysts led to partial racemization, particularly at elevated temperatures, others were found to preserve stereochemical integrity, highlighting the importance of catalyst selection. rsc.org The use of MIBA catalyst (6) in dichloromethane (CH2Cl2) at a lower temperature (50 °C) was shown to be superior in avoiding epimerization compared to other catalysts used at higher temperatures (85 °C). rsc.org

| Entry | Carboxyl Partner | Amine Partner | Catalyst | Conditions | Product | Enantiomeric Excess (% ee) | Reference |

| 1 | N-Boc-Phe-OH | Benzylamine | Catalyst 1 | Fluorobenzene, 85 °C | Amide 14 | 88 | rsc.org |

| 2 | N-Boc-Phe-OH | Benzylamine | Catalyst 4 | Fluorobenzene, 85 °C | Amide 14 | 90 | rsc.org |

| 3 | N-Boc-Phe-OH | Benzylamine | Catalyst 6 | CH2Cl2, 50 °C | Amide 14 | >99 | rsc.org |

| 4 | N-Boc-Pro-OH | Phe-OMe·HCl | Catalyst 1 | Fluorobenzene, 85 °C | Amide 13 | 92 | rsc.org |

| 5 | N-Boc-Pro-OH | Phe-OMe·HCl | Catalyst 6 | CH2Cl2, 50 °C | Amide 13 | >99 | rsc.org |

In addition to the choice of catalyst, coupling additives are instrumental in preventing racemization. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®) are frequently used with coupling reagents like carbodiimides. bachem.com These additives react with the activated carboxyl group to form active esters that are less prone to racemization than the O-acylisourea intermediate formed with the carbodiimide (B86325) alone. They effectively suppress the formation of the oxazolone intermediate, thereby preserving the stereochemical purity of the chiral amino acid being coupled. bachem.comresearchgate.net

Analysis of By-product Formation and Mitigation Strategies

One significant side reaction observed during the coupling of Boc-β-alanine is the formation of a 2,6-dioxotetrahydropyrimidine by-product. unimi.it This intramolecular cyclization can occur when standard coupling protocols involving reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and HOBt are used, leading to poor yields of the desired dipeptide. unimi.it A successful mitigation strategy involves pre-transforming the Boc-N-β-Ala-OH into its corresponding symmetric anhydride (B1165640) before adding the amine component. This approach circumvents the conditions that favor the cyclization side reaction and significantly improves the yield of the desired linear peptide. unimi.it

When carbodiimide coupling reagents such as EDC or dicyclohexylcarbodiimide (B1669883) (DCC) are used, a common by-product is the corresponding N-acylurea. bachem.com This stable and unreactive compound forms through an O-to-N acyl migration within the O-acylisourea intermediate. The formation of N-acylurea competes with the desired aminolysis reaction, thereby lowering the yield of the target peptide. The use of coupling additives like HOBt or 1-hydroxy-7-aza-1H-benzotriazole (HOAt) is a standard strategy to mitigate this side reaction. These additives trap the O-acylisourea intermediate to form active esters, which are more reactive towards the amine component and less susceptible to rearrangement, thus minimizing N-acylurea formation. bachem.com

In the context of protecting group chemistry, side reactions can also arise from the reagents used. For example, when using Fmoc-OSu to protect amino acids, the formation of Fmoc-β-Ala-OH and subsequently Fmoc-β-Ala-AA-OH has been reported as a contaminant. ub.edu This is thought to arise from the degradation of the Fmoc-OSu reagent itself. While this is not a direct reaction of this compound, it highlights the potential for β-alanine derivatives to be introduced as impurities from starting materials or reagents. Mitigation, in this case, involves using alternative, more stable protecting group reagents, such as Fmoc-2-MBT, which has been shown to avoid these specific side reactions. ub.edu

| By-product | Formation Mechanism | Mitigation Strategy | Reference |

| 2,6-Dioxotetrahydropyrimidine | Intramolecular cyclization during coupling of Boc-β-alanine. | Pre-formation of the symmetric anhydride of Boc-β-alanine before coupling. | unimi.it |

| N-Acylurea | O-to-N acyl migration of the O-acylisourea intermediate formed with carbodiimide reagents. | Use of coupling additives such as HOBt or HOAt to form reactive esters. | bachem.com |

| N,N'-di-tert-butyl urea (B33335) | Formation from the reaction of di-tert-butyl dicarbonate (Boc₂O) with amines under certain conditions. | Use of catalyst-free N-tert-butyloxycarbonylation in water. | organic-chemistry.org |

| N-bis-Boc-β-alanine benzyl ester | Double protection of the amine function when using excess Boc-anhydride and a catalyst like DMAP. | Stoichiometric control of reagents. | acs.org |

Furthermore, during the N-protection step itself, over-reaction can lead to by-products. For instance, the synthesis of N-Boc-β-alanine benzyl ester can lead to the formation of N-bis-Boc-β-alanine benzyl ester if excess di-tert-butyl dicarbonate and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are used. acs.org Careful control of stoichiometry is the primary strategy to avoid such by-products.

Applications of N Boc Beta Alanine Ethyl Ester in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Bioactive Molecules

The unique chemical architecture of N-Boc-beta-alanine ethyl ester, with its orthogonally protected amine and carboxyl groups, provides chemists with precise control over synthetic pathways. This enables its incorporation as a structural component or spacer into a wide array of molecules designed to interact with biological targets.

Integration into Prodrug Systems to Enhance Bioavailability

A significant challenge in drug development is overcoming the poor physicochemical properties of active pharmaceutical ingredients (APIs), which can lead to low oral bioavailability. Prodrug strategies, where a labile promoiety is attached to the API, are frequently employed to enhance properties like lipophilicity and membrane permeability. Amino acid esters are a well-established class of promoieties used for this purpose. acs.org

This compound is an excellent precursor for creating these promoieties. After deprotection of the Boc group, the resulting beta-alanine (B559535) ethyl ester can be coupled to a drug containing a carboxylic acid group. The resulting ester linkage can enhance the parent drug's lipophilicity, facilitating its absorption across the gastrointestinal tract. Once absorbed, endogenous esterase enzymes cleave the ester bond, releasing the active drug. This strategy has been successfully applied to various classes of drugs, including antivirals. For instance, 5'-amino acid ester prodrugs of nucleoside analogues have been shown to improve bioavailability and facilitate carrier-mediated transport into cells. acs.org Similarly, ester derivatives have been synthesized for antiviral compounds like β-D-N4-hydroxycytidine to improve their therapeutic potential against viruses such as SARS-CoV-2. mdpi.com Another example involves the synthesis of bis(S-acyl-2-thioethyl) ester derivatives of the antiviral agent PMEA, which showed enhanced antiviral activity compared to the parent compound. nih.gov

| Parent Drug Class | Promoieties | Therapeutic Goal | Reference |

|---|---|---|---|

| Antiviral (l-BHDU) | Boc-protected amino acids | Enhance bioavailability and cell transport | acs.org |

| Antiviral (PMEA) | S-acyl-2-thioethyl (SATE) esters | Increase oral bioavailability and antiviral activity | nih.gov |

| Antiviral (β-D-N4-hydroxycytidine) | Carboxylic acid esters | Improve pharmacological properties for SARS-CoV-2 treatment | mdpi.com |

| Antiviral (L-nucleosides) | Valine ester | Improve therapy for Hepatitis B | nih.gov |

Application in the Development of Enzyme Inhibitors

Enzyme inhibitors are a cornerstone of modern pharmacology. The design of potent and selective inhibitors often involves creating molecules that mimic the substrate or transition state of an enzyme-catalyzed reaction. Beta-amino acids are valuable components in the synthesis of peptidomimetics and other small molecules intended as enzyme inhibitors, as they can confer unique conformational properties and resistance to proteolytic degradation.

This compound acts as a key synthetic intermediate in this context. It allows for the controlled incorporation of a beta-alanine unit into a larger molecular scaffold. For example, peptides containing beta-amino acid residues have been synthesized and evaluated as potential α-amylase inhibitors. mdpi.com In another major therapeutic area, dipeptidyl peptidase IV (DPP-4) inhibitors are used for the treatment of type 2 diabetes. oatext.complos.orggoogle.com The synthesis of many DPP-4 inhibitors involves the coupling of various amines and carboxylic acids, often utilizing Boc-protected amino acid building blocks to construct the final molecule that fits into the enzyme's active site. oatext.comnih.gov Similarly, the development of inhibitors for viral enzymes like the Hepatitis C Virus (HCV) NS3 protease often relies on peptide-based structures, where non-natural amino acids and their derivatives are crucial for optimizing potency and pharmacokinetic properties. diva-portal.orgnih.govnih.gov The synthesis of these complex molecules is facilitated by the use of protected amino acid building blocks like this compound.

| Enzyme Target | Inhibitor Class | Role of β-Amino Acid Scaffold | Reference |

|---|---|---|---|

| α-Amylase | Mixed α-/β-Peptides | Forms the peptide backbone to interact with the active site. | mdpi.com |

| Dipeptidyl Peptidase IV (DPP-4) | Proline Mimetics / Small Molecules | Serves as a structural component in building the inhibitor scaffold. | oatext.comnih.gov |

| HCV NS3 Protease | Peptidomimetics | Incorporated into the peptide sequence to enhance stability and binding affinity. | diva-portal.orgnih.gov |

Role as a Linker in Targeted Protein Degradation (PROTAC) Systems

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) is a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for the E3 ligase, and a chemical linker that connects them. nih.govexplorationpub.com

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC, influencing the formation, stability, and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase). this compound is an ideal building block for constructing these crucial linkers. Its simple, flexible aliphatic chain is a common feature in many successful PROTAC linkers. explorationpub.com The synthetic strategy typically involves sequential reactions where the ester group can be hydrolyzed and coupled to one ligand, followed by deprotection of the Boc group and coupling of the resulting free amine to the second ligand. This allows for the precise and controlled assembly of the final PROTAC molecule. Research has shown that derivatives such as β-alanine tert-butyl ester are directly used in the synthesis of PROTACs that hijack specific E3 ligases. nih.gov

| Linker Type | Common Motifs | Key Characteristics | Relevance of β-Alanine |

|---|---|---|---|

| Flexible | Alkyl chains, Polyethylene (B3416737) glycol (PEG) | Allows for conformational flexibility to facilitate optimal ternary complex formation. | Provides a simple, short, and flexible alkyl unit. explorationpub.com |

| Rigid | Cycloalkanes (piperidine, piperazine), Alkynes | Reduces conformational freedom, potentially improving selectivity and cell permeability. | Can be incorporated as a segment within a more complex, rigidified linker structure. |

| "Click Chemistry" Based | Triazoles | Enables modular and efficient synthesis of PROTAC libraries for optimization. | The β-alanine unit can be functionalized with an azide (B81097) or alkyne for use in click reactions. nih.gov |

Development of Conjugates for Biological Probes and Diagnostic Applications

Beyond therapeutics, this compound is instrumental in creating molecular tools for research and diagnostics. Its ability to act as a stable, bifunctional spacer is key to linking different molecular entities, such as fluorophores, radioisotopes, or affinity tags, to biomolecules.

Bioconjugation Techniques Utilizing this compound

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule. this compound is a useful reagent for creating spacer arms in bioconjugation. After hydrolysis of the ethyl ester to a free carboxylic acid and removal of the Boc protecting group to reveal a primary amine, the resulting β-alanine molecule can be used to connect two different components.

For instance, the free amine can be acylated by an N-hydroxysuccinimide (NHS) ester-activated molecule, while the carboxylic acid can be activated with a carbodiimide (B86325) (like EDC) to react with an amine on a second molecule. This creates a stable, short, and hydrophilic linkage. This approach is valuable for attaching small molecules to proteins, conjugating fluorescent dyes to antibodies, or creating complex drug delivery systems. nih.gov The hydrolyzable nature of the beta-alanine ester linkage itself has been explored as a cleavable linker in drug delivery systems, allowing for the release of a conjugated drug under specific pH conditions. researchgate.net

Synthesis of Labeled Derivatives for Imaging and Sensing

Molecular imaging techniques, particularly Positron Emission Tomography (PET), are powerful tools for non-invasive diagnosis and for studying biological processes in vivo. PET requires probes labeled with positron-emitting radionuclides. Amino acids are attractive scaffolds for PET probes because their uptake is often upregulated in cancer cells via specific amino acid transporters. nih.gov

This compound provides a stable and synthetically tractable platform for the development of such imaging agents. The beta-alanine backbone can be chemically modified to incorporate a chelating agent, such as DOTA or NOTA, which can then be used to complex a radiometal like Gallium-68 (⁶⁸Ga). frontiersin.org Alternatively, the structure can be modified to include a leaving group (e.g., tosylate) that allows for direct radiofluorination with Fluorine-18 (¹⁸F). nih.govmdpi.com The Boc and ethyl ester protecting groups are crucial during the multi-step synthesis of the non-radioactive precursor, preventing unwanted side reactions before the final radiolabeling step. nih.govnih.gov This methodology enables the creation of novel PET tracers for visualizing tumors and other disease states. Similarly, the scaffold can be linked to fluorescent dyes, such as BODIPY, to create probes for fluorescence microscopy, allowing for the imaging of specific proteins like Bruton's tyrosine kinase (BTK) within living cells. rsc.org

| Labeling Strategy | Isotope/Tag | Key Reagents/Precursors | Imaging Modality | Reference |

|---|---|---|---|---|

| Radiofluorination | Fluorine-18 (¹⁸F) | Tosylate or other leaving group precursors | PET | nih.gov |

| Radiometal Chelation | Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu) | Precursors conjugated with chelators (e.g., DOTA, NOTA) | PET | frontiersin.orgaustinpublishinggroup.com |

| Carbon Isotopes | Carbon-11 (¹¹C) | [¹¹C]CO₂ or [¹¹C]CH₃I with suitable precursors | PET | nih.gov |

| Fluorescence Labeling | BODIPY, other fluorophores | Scaffold linked to a fluorescent dye via amide coupling | Fluorescence Microscopy | rsc.org |

Precursor for Pharmacologically Relevant Scaffolds

This compound serves as a versatile building block in medicinal chemistry, providing a key structural motif for the synthesis of a wide array of pharmacologically relevant scaffolds. Its inherent functionalities—a protected amine and an ethyl ester—allow for sequential and controlled modifications, making it an ideal starting material for constructing complex molecules with therapeutic potential. This section explores its application in the development of complex heterocyclic systems, the synthesis of non-natural amino acids to enhance drug properties, and its role in the discovery of novel antifungal and anticancer agents.

Construction of Complex Heterocyclic Systems

The carbon backbone of this compound is a valuable component in the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals. One of the most significant applications is in multicomponent reactions, such as the Biginelli reaction, to produce dihydropyrimidinones (DHPMs). The classical Biginelli reaction involves the one-pot condensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. kashanu.ac.irnih.gov While this compound is a β-amino ester, modifications of this reaction allow for the incorporation of such structures to generate complex, nitrogen-containing heterocyclic scaffolds. These DHPMs and related pyrimidine (B1678525) derivatives are of significant interest due to their broad spectrum of biological activities. kashanu.ac.irnih.gov

The synthesis of these heterocyclic systems often involves a multi-step process where the this compound is first modified and then subjected to cyclization reactions. The Boc-protecting group allows for selective reaction at the ester functionality or deprotection to involve the amine in the formation of the heterocyclic ring. This strategic use enables the construction of diverse libraries of heterocyclic compounds for screening in drug discovery programs. For instance, pyrimidine derivatives synthesized through such pathways have been explored for various therapeutic applications, owing to the versatility of the pyrimidine core in interacting with biological targets. nih.govnih.gov The ability to generate complex and diverse heterocyclic structures from a relatively simple and commercially available starting material like this compound underscores its importance in the generation of new chemical entities for medicinal chemistry.

Synthesis of Nonnatural Amino Acids for Enhanced Drug Properties

This compound is a fundamental building block for the synthesis of non-natural β-amino acids, which are subsequently incorporated into peptides to create peptidomimetics with enhanced pharmacological properties. nih.govnih.gov Peptides composed of β-amino acids, known as β-peptides, often exhibit remarkable stability against enzymatic degradation by peptidases compared to their natural α-peptide counterparts. nih.gov This increased stability is a critical attribute for developing peptide-based drugs with improved oral bioavailability and longer half-lives in vivo.

The synthesis of these non-natural amino acids often begins with the modification of the this compound backbone. The Boc (tert-butoxycarbonyl) protecting group is crucial in peptide synthesis, including Solid-Phase Peptide Synthesis (SPPS), as it temporarily masks the amine group, allowing for controlled, sequential coupling of amino acids to build a peptide chain. nih.govchempep.compeptide.comyoutube.comspringernature.com The Boc group is stable under coupling conditions but can be readily removed with mild acid treatment, such as with trifluoroacetic acid (TFA), to allow the next amino acid to be added. peptide.comyoutube.com

Furthermore, β-peptides have a strong propensity to adopt stable, predictable secondary structures, such as helices, which are often referred to as "foldamers." nih.gov This conformational stability allows for the precise positioning of side chains to mimic the functional epitopes of natural proteins, enabling them to interact with specific biological targets with high affinity and selectivity. The use of N-Boc-beta-alanine and its derivatives provides a gateway to a vast array of structurally diverse β-peptides with tailored properties for therapeutic applications, including antimicrobial and receptor-agonist activities. nih.gov

Exploration in Antifungal and Anticancer Compound Development

The scaffolds derived from this compound have shown significant promise in the development of new antifungal and anticancer agents. As mentioned previously, this compound can serve as a precursor for heterocyclic structures like dihydropyrimidinones (DHPMs) and other pyrimidine derivatives. kashanu.ac.irmdpi.com These classes of compounds have been extensively investigated for their biological activities.

Numerous studies have demonstrated the potent antifungal properties of pyrimidine derivatives against a range of pathogenic fungi. nih.govresearchgate.netnih.govresearchgate.net The mechanism of action often involves the inhibition of essential fungal enzymes or disruption of cell wall integrity. The structural diversity that can be achieved by using different starting materials in the synthesis of these pyrimidines allows for the fine-tuning of their antifungal spectrum and potency.

In the realm of oncology, derivatives of β-alanine have been synthesized and evaluated for their anticancer effects. nih.govresearchgate.net Specifically, N-aryl-β-alanine derivatives have shown cytotoxicity against various cancer cell lines, including triple-negative breast cancer and glioblastoma models. nih.govresearchgate.net These compounds can interfere with cancer cell metabolism or induce apoptosis. The development of such compounds highlights the utility of the β-alanine scaffold as a pharmacophore in anticancer drug design.

Below are tables summarizing the research findings on the antifungal and anticancer activities of compounds derived from these scaffolds.

Table 1: Antifungal Activity of Selected Pyrimidine Derivatives

| Compound ID | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| 7f (nitro-substituted) | Candida albicans | > Ciprofloxacin | mdpi.com |

| 7g (fluoro-substituted) | Candida albicans | > Amphotericin B | mdpi.com |

| 5f | Phomopsis sp. | 15.1 | nih.govresearchgate.net |

| 5o | Phomopsis sp. | 10.5 | nih.govresearchgate.net |

| 5p | Phomopsis sp. | 19.6 | nih.gov |

Table 2: Anticancer Activity of Selected N-Aryl-N'-pyrimidin-4-yl Urea and S-Aryl Dithiocarbamate Derivatives

| Compound ID | Cell Line | IC50 (µM) | Target/Class | Reference |

|---|---|---|---|---|

| H3B-6527 | Hep3B (HCC) | <0.0012 | FGFR4 Inhibitor | wjgnet.com |

| BLU-9931 | Hep3B (HCC) | 0.003 | FGFR4 Inhibitor | wjgnet.com |

| 57 | MCF-7 (Breast) | 2.60 | S-Aryl Dithiocarbamate | acs.org |

| 50 (free aniline) | MCF-7 (Breast) | 8.9 | S-Aryl Dithiocarbamate | acs.org |

Solid-Phase Peptide Synthesis (SPPS) Applications

In Solid-Phase Peptide Synthesis (SPPS), the peptide chain is assembled sequentially while anchored to an insoluble polymer resin. This compound is typically hydrolyzed to its corresponding carboxylic acid, N-Boc-beta-alanine, to be incorporated into a growing peptide chain on a solid support. The Boc protecting group is central to one of the primary strategies in SPPS.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established strategy in SPPS. peptide.com In this protocol, the N-α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more stable, benzyl-based groups. peptide.com The incorporation of an N-Boc-beta-alanine unit follows the standard SPPS cycle:

Deprotection: The Boc group of the resin-bound peptide is removed using a moderately strong acid, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). acs.org This exposes a free amine at the N-terminus of the growing chain.

Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine, often by treatment with a hindered base like diisopropylethylamine (DIEA). frontiersin.org

Coupling: The next N-Boc-protected amino acid (such as N-Boc-beta-alanine) is activated and coupled to the free amine on the resin. frontiersin.org Activation is achieved using a variety of coupling reagents.

Washing: Excess reagents and byproducts are washed away, leaving the elongated, N-terminally protected peptide ready for the next cycle. peptide.com

This repetitive cycle allows for the controlled, stepwise elongation of the peptide chain. nih.gov

A significant challenge in SPPS is the on-resin aggregation of the growing peptide chain, which can hinder reagent access and lead to incomplete reactions and truncated sequences. springernature.com This is particularly common with hydrophobic sequences or those prone to forming stable secondary structures like β-sheets. libretexts.orgmasterorganicchemistry.com

Incorporating non-native amino acids, such as β-alanine, is a key strategy to mitigate this issue. The additional methylene (B1212753) group in the β-alanine backbone introduces a flexible "kink," disrupting the regular hydrogen-bonding patterns that lead to aggregation. springernature.com This helps maintain the solvation of the peptide-resin complex, ensuring efficient deprotection and coupling steps.

Other techniques used to overcome difficult sequences, which can be employed during the incorporation of β-alanine residues, include:

Special Solvents: Using stronger, more polar solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt intermolecular interactions. springernature.com

Elevated Temperatures: Performing coupling reactions at higher temperatures can provide the energy needed to overcome kinetic barriers associated with aggregation. springernature.com

Advanced Coupling Reagents: Utilizing highly efficient coupling reagents like HATU or HBTU can drive difficult coupling reactions to completion. etwinternational.com

The choice of resin and the final cleavage strategy are critical for the successful synthesis of the target peptide. In Boc-SPPS, the linkage between the peptide and the resin must be stable to the repeated TFA treatments used for Boc deprotection but cleavable under stronger acidic conditions at the end of the synthesis. peptide.com

Commonly used resins for producing peptide acids include the Merrifield resin, where the first amino acid is attached as a benzyl (B1604629) ester, and the more acid-stable Phenylacetamidomethyl (PAM) resin. masterorganicchemistry.com For peptide amides, the 4-methylbenzhydrylamine (MBHA) resin is a standard choice. masterorganicchemistry.com

Final cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups is typically accomplished using strong, anhydrous acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). frontiersin.org This step requires careful consideration of the peptide's sequence, as sensitive residues (e.g., Cys, Met, Trp) can be modified by reactive cationic species generated during the process. acs.org To prevent these side reactions, a "cleavage cocktail" containing scavengers is used. The composition of this cocktail is optimized based on the amino acids present in the sequence. nih.gov

| Reagent | Composition | Primary Use & Comments |

|---|---|---|

| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general, "odorless" cocktail useful for peptides with trityl-based protecting groups. Triisopropylsilane (TIPS) is the primary scavenger. nih.gov |

| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | A widely used, robust cocktail for peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr. peptide.com |

| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH4I (81:5:5:2.5:3:2:1.5) | Specifically designed to prevent the oxidation of methionine residues. |

| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for peptides containing Arg(Pmc) or for syntheses on Rink Amide linkers. peptide.com |

Solution-Phase Peptide Synthesis Applications

In solution-phase synthesis, all reactions, including deprotection and coupling, are carried out in a homogeneous solution, with intermediates purified after each step. This compound is directly applicable here, as the ethyl ester serves as a convenient protecting group for the C-terminal carboxyl group, while the Boc group protects the N-terminus. nih.gov

For the synthesis of longer peptides, a convergent strategy known as fragment or segment condensation is often employed. etwinternational.com This approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution to form the final, larger peptide.

In this context, a peptide fragment could be synthesized to have this compound at its C-terminus. The general process would be:

Fragment Synthesis: Prepare two or more protected peptide fragments using either solid-phase or solution-phase methods. One fragment would have a free C-terminus (e.g., a carboxylic acid), and the other would have a free N-terminus (e.g., after deprotection of a Boc group).

Fragment Coupling: The two fragments are coupled together in solution using appropriate coupling reagents. The ethyl ester of the C-terminal fragment (containing the β-alanine) prevents its participation in the reaction.

Final Deprotection: Once the full peptide backbone is assembled, all protecting groups, including the C-terminal ethyl ester, are removed to yield the final peptide.

This method is often more efficient for long sequences than a purely linear, stepwise synthesis. etwinternational.com

The formation of the amide bond is the central reaction in peptide synthesis. The carboxylic acid is activated by a coupling reagent to make it more susceptible to nucleophilic attack by the amine. The choice of reagent and conditions is critical to ensure high yields and minimize side reactions, particularly racemization at the α-carbon of the activated amino acid.

In the context of coupling a carboxylic acid to the deprotected amine of β-alanine ethyl ester, or coupling the carboxylic acid of N-Boc-beta-alanine to another amine, various reagents are evaluated.

| Coupling Reagent Class | Examples | Mechanism & Characteristics |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Often used with additives like HOBt or HOAt to improve efficiency and suppress racemization. The DCU byproduct of DCC is insoluble, complicating purification in solution phase. |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Considered among the most efficient coupling reagents. They react with the carboxylic acid to form an active ester in situ. Generally provide fast reaction times and low levels of racemization. etwinternational.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Similar in efficiency to aminium salts. They also form active ester intermediates. BOP has been largely replaced by HBTU due to the formation of a carcinogenic byproduct (HMPA). masterorganicchemistry.com |

| Other Reagents | CDI (Carbonyldiimidazole), ECF (Ethyl Chloroformate) | CDI forms an acylimidazolide intermediate. ECF is used in the mixed anhydride (B1165640) method. These are often used in solution-phase synthesis for specific applications. |

The ideal conditions for amide bond formation involving this compound depend on the specific substrates being coupled. Factors such as steric hindrance of the coupling partners, solvent choice (e.g., DMF, DCM, THF), temperature, and the presence of additives are all optimized to achieve the desired outcome efficiently and with high purity.

An exploration of this compound's pivotal function in the field of peptide and peptidomimetic chemistry reveals its significance as a fundamental building block for creating complex molecular architectures. This protected form of beta-alanine is instrumental in the synthesis of beta-peptides, foldamers, and bioactive oligopeptides, offering chemists precise control over the final structure and function of the synthesized molecules.

Analytical and Characterization Research Techniques for N Boc Beta Alanine Ethyl Ester and Its Derivatives

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Boc-beta-alanine ethyl ester. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. ¹H and ¹³C NMR provide information on the chemical environment of individual hydrogen and carbon atoms, respectively, while 2D-NMR techniques reveal the connectivity between them.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals corresponding to the tert-butoxycarbonyl (Boc) group, the ethyl ester group, and the beta-alanine (B559535) backbone are observed. The large singlet for the nine equivalent protons of the Boc group is a hallmark of this protecting group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the ester and the carbamate (B1207046) functional groups are typically observed at the downfield end of the spectrum. The quaternary carbon and the methyl carbons of the Boc group, as well as the carbons of the ethyl group and the beta-alanine backbone, appear at characteristic chemical shifts. Studies on related N-Boc-alanine methyl esters have shown that the chemical shifts of carbonyl carbons can be influenced by solvent polarity and hydrogen bonding interactions.

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton couplings within the same spin system, helping to trace the connectivity of the -CH2-CH2- backbone of the beta-alanine moiety and the -O-CH2-CH3 of the ethyl ester.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Data for this compound (Data presented is a representative example based on typical chemical shifts for the functional groups present. Actual values may vary based on solvent and experimental conditions.)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| -C(CH₃)₃ (Boc) | ~1.44 (s, 9H) | ~28.4 (3C) |

| -C(CH₃)₃ (Boc) | - | ~79.2 (1C) |

| -NH-C=O (Boc) | - | ~155.9 (1C) |

| -CH₂-CO₂Et | ~2.55 (t, 2H) | ~35.8 (1C) |

| -NH-CH₂- | ~3.40 (q, 2H) | ~36.9 (1C) |

| -O-CH₂-CH₃ | ~4.12 (q, 2H) | ~60.5 (1C) |

| -O-CH₂-CH₃ | ~1.25 (t, 3H) | ~14.3 (1C) |

| -CH₂-C=O | - | ~172.5 (1C) |

| -NH- | ~5.10 (br s, 1H) | - |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. The molecular formula for this compound is C₁₀H₁₉NO₄, with a corresponding molecular weight of 217.26 g/mol .

Common fragmentation patterns observed in the mass spectrum of N-Boc protected amino acids include the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da). The fragmentation of the ethyl ester can also be observed. Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile derivatives. For instance, GC-MS analysis of derivatized beta-alanine has been documented, providing characteristic fragmentation patterns that aid in its identification in complex mixtures.

Table 2: Expected Mass Spectrometry Data for this compound (C₁₀H₁₉NO₄)

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₂₀NO₄⁺ | 218.1392 | Protonated molecular ion |

| [M+Na]⁺ | C₁₀H₁₉NNaO₄⁺ | 240.1212 | Sodium adduct |

| [M-C₄H₈]⁺ | C₆H₁₁NO₄⁺ | 161.0688 | Loss of isobutylene (B52900) from Boc group |

| [M-C₄H₉]⁺ | C₆H₁₀NO₄⁺ | 160.0610 | Loss of tert-butyl group |

| [M-OC₄H₉]⁺ | C₆H₁₀NO₃⁺ | 144.0661 | Loss of tert-butoxy (B1229062) group |

| [M-Boc+H]⁺ | C₅H₁₂NO₂⁺ | 118.0868 | Loss of Boc group (beta-alanine ethyl ester) |

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. The presence of the N-H bond, the carbamate C=O, and the ester C=O are readily identified. Data for the related N-(tert-Butoxycarbonyl)-beta-alanine shows characteristic peaks that are also expected in its ethyl ester derivative. Research on other N-Boc protected amino acid derivatives also provides comparative spectral data.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H (Amide II) | Stretching | ~3350 cm⁻¹ |

| C-H (Aliphatic) | Stretching | 2850-3000 cm⁻¹ |

| C=O (Ester) | Stretching | ~1735 cm⁻¹ |

| C=O (Carbamate/Boc) | Stretching (Amide I) | ~1690 cm⁻¹ |

| N-H (Amide II) | Bending | ~1520 cm⁻¹ |

| C-O | Stretching | 1160-1250 cm⁻¹ |

UV-Visible spectroscopy is used to study electronic transitions within a molecule. This compound lacks an extended chromophore, and therefore, it is not expected to absorb significantly in the visible region or the near-UV region of the electromagnetic spectrum. The primary electronic transitions are associated with the carbonyl groups of the ester and the carbamate. These are typically weak n→π* transitions that occur at short wavelengths, usually below the cutoff of common laboratory solvents like methanol (B129727) or acetonitrile (B52724). While direct UV-Vis analysis is not a primary method for structural elucidation of this compound, it is relevant when using a UV detector in chromatographic techniques like HPLC.

Chromatographic Purity Assessment and Isolation

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from starting materials, byproducts, or, in the case of its derivatives, from other stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Purity is often determined using a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid. The compound is detected using a UV detector, monitoring at a low wavelength (e.g., ~210 nm) where the carbonyl groups exhibit some absorbance. Commercial suppliers of the related N-(tert-Butoxycarbonyl)-beta-alanine often report purity levels greater than 98% as determined by HPLC.

For chiral derivatives of this compound, chiral HPLC is the method of choice for determining enantiomeric or diastereomeric excess. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the stereoisomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. The separation of diastereomers, which can be formed by coupling a chiral N-Boc-beta-alanine derivative with another chiral molecule, can also be achieved on standard silica (B1680970) gel columns, as diastereomers have different physical properties.

Table 4: Example HPLC Methods for Analysis

| Parameter | Purity Analysis (Reversed-Phase) | Diastereomeric Excess (Chiral) |

|---|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Gradient of Acetonitrile/Water with 0.1% TFA | Isocratic mixture of Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm | UV at 210-230 nm |

| Column Temp. | 25 °C | 25 °C |

Compound Index

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas chromatography (GC) serves as a valuable tool for the real-time monitoring of chemical reactions involving this compound and for the analysis of the resulting products. The volatility of the ethyl ester derivative makes it amenable to GC analysis, often after a suitable derivatization step to enhance its thermal stability and chromatographic behavior.

For instance, in the analysis of related beta-amino acids like beta-methylamino-L-alanine (BMAA), derivatization with ethyl chloroformate is employed to create a nonpolar, volatile compound suitable for GC/Mass Spectrometry (GC/MS) analysis. sigmaaldrich.cn This approach allows for the separation and identification of the derivatized amino acid, providing insights into its fragmentation patterns under electron ionization. sigmaaldrich.cn Understanding these fragmentation pathways is critical for the accurate identification and quantification of the target compound in a reaction mixture. sigmaaldrich.cn

The choice of the stationary phase in the GC column is critical for achieving the desired separation. For chiral compounds, specialized chiral stationary phases are often necessary to resolve enantiomers.

Table 1: GC Conditions for Analysis of a Derivatized Beta-Amino Acid

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC/MS) |

| Column | Capillary column with a chiral stationary phase |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | Optimized for the specific derivative |

| Detector | Mass Spectrometer (Electron Ionization) |

This table represents typical parameters and would be optimized for a specific analysis.

Flash Column Chromatography for Purification

Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis to isolate desired compounds from reaction mixtures. In the context of this compound and its derivatives, this method is instrumental in obtaining high-purity materials for subsequent analytical or synthetic steps.

The principle of flash chromatography involves forcing a solvent through a column packed with a solid adsorbent, typically silica gel, under pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and the mobile phase (solvent system).

In a documented synthesis of a derivative of N-Boc-beta-alanine, silica-gel column chromatography was employed for purification. google.com The elution was performed using a gradient of n-hexane and ethyl acetate (B1210297), starting from a ratio of 1:6 and gradually moving to pure ethyl acetate. google.com This gradient elution strategy allows for the separation of compounds with varying polarities.

Table 2: Exemplary Flash Column Chromatography Parameters for Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase | Gradient of n-hexane and ethyl acetate (e.g., from 1:6 to 100% ethyl acetate) |

| Elution Mode | Gradient |

| Detection | Thin-Layer Chromatography (TLC) or UV detector |

The specific solvent system and gradient are tailored to the polarity of the target compound and impurities.

Stereochemical Analysis and Enantiomeric Purity Determination

For chiral derivatives of this compound, determining the stereochemical configuration and enantiomeric purity is of paramount importance, particularly in pharmaceutical applications where the biological activity of enantiomers can differ significantly.

Chiral HPLC and GC Methods

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying enantiomers. These methods utilize chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers, leading to different retention times.

Chiral HPLC: The control of chiral purity of Nα-Fmoc/Boc amino acid derivatives is a critical quality attribute in the manufacturing of therapeutic peptides. rsc.org Chiral HPLC methods have been developed and optimized for a range of natural and unnatural Nα-Fmoc/Boc amino acid derivatives using carbohydrate-based CSPs such as CHIRALPAK IA, IC, and QNAX. rsc.org The mobile phase composition, particularly solvent polarity, plays a significant role in the chiral recognition on these CSPs. rsc.org For N-blocked amino acids, macrocyclic glycopeptide-based CSPs have also proven effective. sigmaaldrich.com

Table 3: Chiral HPLC Conditions for N-Blocked Amino Acid Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Carbohydrate-based (e.g., CHIRALPAK IC) or Macrocyclic glycopeptide-based (e.g., CHIROBIOTIC T) |

| Mobile Phase | Mixtures of organic solvents (e.g., hexane/ethanol) with additives (e.g., trifluoroacetic acid) |

| Detection | UV |

| Mode | Normal Phase, Reversed Phase, or Polar Organic Mode |

The selection of the CSP and mobile phase is crucial for achieving optimal separation and is specific to the analyte.

Chiral GC: Chiral GC is another established method for the separation of enantiomers. The development of various chiral stationary phases, including those based on amino acid derivatives and cyclodextrins, has expanded the applicability of this technique. researchgate.net For volatile compounds like esters of N-protected amino acids, chiral GC can provide excellent resolution and sensitivity. The use of derivatized cyclodextrins in capillary columns allows for the separation of a wide range of enantiomeric compounds. gcms.cz

Optical Rotation Measurements

Optical rotation is a classical and fundamental technique for characterizing chiral molecules. It measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of an enantiomer and is dependent on the wavelength of light, temperature, solvent, and concentration.

While not a separative technique, optical rotation measurements are essential for:

Assigning the absolute configuration of a newly synthesized chiral molecule by comparing its optical rotation to that of a known standard.

Confirming the enantiomeric purity of a sample, although it is less sensitive than chromatographic methods for detecting small amounts of the other enantiomer.

In the synthesis and characterization of chiral ligands derived from amino acids, optical rotation measurements are used in conjunction with other techniques like X-ray analysis and NMR studies to make stereochemical assignments. researchgate.net

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| beta-methylamino-L-alanine (BMAA) |

| Ethyl chloroformate |

| n-hexane |

| Ethyl acetate |

| Nα-Fmoc/Boc amino acid derivatives |

Challenges and Future Directions in Research on N Boc Beta Alanine Ethyl Ester

Addressing Synthetic Limitations and Enhancing Efficiency

A primary focus of ongoing research is the refinement of synthetic methodologies to produce N-Boc-beta-alanine ethyl ester and its analogs more efficiently and sustainably.

Development of More Sustainable and Green Synthesis Methods

Traditional chemical synthesis routes for β-alanine, a precursor to this compound, often rely on harsh reaction conditions, such as high temperatures and pressures, and the use of strong acids or bases. frontiersin.orgnih.gov These methods can generate significant byproducts and consume large amounts of energy, posing environmental concerns. frontiersin.orgnih.gov

Future research is increasingly focused on "green" chemistry principles. Biological synthesis methods, including enzymatic conversion and whole-cell synthesis, represent promising alternatives. nih.gov These biological routes offer milder reaction conditions, high product specificity, and the use of renewable feedstocks. frontiersin.orgnih.gov For instance, the enzymatic conversion of L-aspartate to β-alanine using L-aspartate-α-decarboxylase (ADC) is a highly efficient method that minimizes byproducts. nih.gov Further exploration into dual-enzyme cascade reactions, such as combining aspartate ammonia-lyase (AspA) and ADC, could allow for the synthesis from less expensive starting materials like fumaric acid. frontiersin.orgfrontiersin.org Additionally, enzyme-catalyzed polymerization of beta-alanine (B559535) esters has been reported as a sustainable method for creating related polymers. wur.nl

| Synthesis Approach | Precursors | Key Features | Challenges |

| Traditional Chemical | Acrylic acid, Acrylonitrile | Well-established, high yield potential. frontiersin.org | Extreme conditions (high temp/pressure), byproduct formation, high energy consumption. frontiersin.orgnih.gov |

| Enzymatic Conversion | L-aspartate, Fumaric acid | Mild conditions, high specificity, fewer byproducts. frontiersin.orgnih.gov | Enzyme stability and cost, substrate inhibition at high concentrations. frontiersin.org |

| Whole-Cell Synthesis | Glucose, Glycerol, β-aminopropionitrile | Uses renewable feedstocks, can be cost-effective. frontiersin.org | Complex metabolic pathways, byproduct separation can be difficult and costly. frontiersin.orgfrontiersin.org |

Improving Yields and Atom Economy in Complex Syntheses

Beyond the synthesis of the basic building block, a significant challenge lies in maintaining high yields and maximizing atom economy when incorporating this compound into larger, more complex molecules. Multi-step synthetic sequences can lead to a substantial loss of material at each stage. illinois.edu

Expansion of Applications in Chemical Biology and Advanced Materials

The unique structural properties of this compound make it a versatile tool. Its simple, achiral structure provides a flexible and stable scaffold that is being explored for new roles in chemical biology and materials science. peptide.com

Exploration of Novel Bioconjugation Tags

The use of β-alanine derivatives as linkers to join two biologically active molecules is a well-established application. peptide.com Future research will likely explore the use of this compound and similar structures as novel bioconjugation tags. These tags can be used to label proteins and other biomolecules for imaging, tracking, or purification purposes. The flexibility of the β-alanine backbone can be advantageous in ensuring that the attached tag does not interfere with the biological function of the molecule of interest.

Advanced Design Principles for PROTAC Molecules

One of the most exciting applications for this compound is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.govbroadpharm.com These molecules consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker that connects them. soton.ac.uknih.gov

N-Boc-beta-alanine and its derivatives are frequently used to construct these critical linkers. peptide.com The length, rigidity, and chemical composition of the linker are crucial for the efficacy of the PROTAC, as they determine the spatial orientation of the target protein and the E3 ligase in the resulting ternary complex. nih.govexplorationpub.com

Future design principles will move beyond simple alkyl and polyethylene (B3416737) glycol (PEG) chains towards more sophisticated linkers that can improve a PROTAC's properties, such as cell permeability and stability. soton.ac.ukexplorationpub.com The β-alanine unit provides a stable and synthetically versatile scaffold for building these advanced linkers. Research is focused on optimizing linker length and composition to enhance the formation and stability of the ternary complex, which is essential for efficient protein degradation. explorationpub.commusechem.com

| PROTAC Component | Function | Role of this compound |

| Warhead | Binds to the target Protein of Interest (POI). broadpharm.com | Not directly involved. |

| Linker | Connects the warhead and the anchor, and positions the two proteins correctly. nih.govbroadpharm.com | Serves as a fundamental building block for constructing the linker chain. peptide.com |

| Anchor | Binds to an E3 Ubiquitin Ligase. broadpharm.com | Not directly involved. |

Integration into Highly Complex Molecular Architectures

The incorporation of β-amino acid units like this compound into complex natural products and other large molecular architectures is a frontier in synthetic chemistry. These building blocks can alter the conformation and metabolic stability of peptides and other macromolecules. illinois.edu

Future work will involve developing synthetic strategies to seamlessly integrate β-amino acid residues into peptides (creating β-peptides) and other complex scaffolds. This can impart novel structural and functional properties, such as resistance to enzymatic degradation, which is a significant advantage for developing peptide-based therapeutics. The challenge lies in controlling the stereochemistry and achieving high yields during the coupling of these non-natural amino acids within a larger synthetic sequence. Overcoming these hurdles will open the door to new classes of bioactive molecules and advanced materials with tailored properties.

Macrocyclic Structures and Constrained Peptidomimetics

The development of macrocyclic structures and constrained peptidomimetics represents a significant frontier in medicinal chemistry, aiming to create compounds with enhanced biological activity, selectivity, and metabolic stability. This compound serves as a valuable building block in this field due to the inherent flexibility and conformational influence of the β-amino acid scaffold.

The synthesis of these complex molecules often involves a diversity-oriented synthesis (DOS) strategy, which allows for the creation of a wide range of structurally diverse macrocyclic peptidomimetics from a small set of building blocks. nih.gov While specific examples detailing the direct use of this compound in extensive DOS libraries are not prevalent in the reviewed literature, the principles of using protected amino acid building blocks are central to these methodologies. The Boc-protecting group is crucial for controlled, stepwise peptide synthesis, preventing unwanted side reactions, while the ethyl ester allows for subsequent deprotection and amide bond formation during the macrocyclization process. rsc.org

Macrocyclization is a key strategy to improve the druglike properties of peptides, including metabolic stability and cell permeability. asinex.com Various synthetic strategies are employed to achieve macrocyclization, including macrolactamization. asinex.com In this context, the deprotection of the Boc group from a linear precursor containing this compound would yield a free amine, which can then react with an activated carboxylic acid at the other end of the molecule to form the cyclic amide bond. The choice of building blocks, including the strategic placement of β-amino acids, is critical in dictating the conformational preferences of the resulting macrocycle and, consequently, its biological activity.

Table 1: Examples of Research Findings in Macrocyclic Structures and Constrained Peptidomimetics

| Finding | Significance |

| Incorporation of β-alanine can induce novel β-turn structures in cyclic peptides. nih.gov | Demonstrates the role of β-amino acids in controlling the conformation of peptidomimetics. |

| Diversity-oriented synthesis (DOS) allows for the creation of diverse macrocyclic peptidomimetic scaffolds. nih.gov | Highlights a powerful strategy for discovering novel bioactive macrocycles. |

| Macrocyclization improves the metabolic stability and cell permeability of peptides. asinex.com | Underlines the importance of macrocyclic scaffolds in drug design. |

Conjugates with Biomacromolecules for Targeted Delivery Systems

One of the key challenges in targeted delivery is ensuring that the therapeutic payload is released specifically at the target site. This can be achieved through the use of cleavable linkers that are sensitive to the microenvironment of the target tissue, such as changes in pH or the presence of specific enzymes. unimi.itiris-biotech.de Research has explored the use of β-alanine esters as part of cleavable linker systems. For instance, a novel cleavable poly(ethylene glycol) (PEG) tether with a pH-sensitive β-alanine ester linkage has been synthesized and evaluated for polymeric drug delivery applications. researchgate.net This system demonstrated the potential for controlled drug release under specific pH conditions.

In the context of radiopharmaceutical development, the choice of linker can significantly impact the biodistribution and renal uptake of the imaging or therapeutic agent. Studies have shown that substituting a positively charged linker with a neutral β-alanine linker can dramatically decrease the renal uptake of radiolabeled peptides. acs.org This is a critical consideration for reducing potential kidney toxicity and improving the imaging contrast or therapeutic index. While these studies may not directly use the ethyl ester derivative, the principle of employing the β-alanine scaffold as a linker is a key takeaway.

The process of bioconjugation often requires site-specific methods to ensure a homogeneous product with preserved biological activity of the targeting biomolecule. nih.gov this compound, after appropriate modification, can be incorporated into heterobifunctional linkers. The Boc-protected amine allows for selective reaction at one end of the linker, while the ethyl ester can be hydrolyzed to a carboxylic acid for conjugation to another molecule. This versatility makes it a valuable tool in the design of sophisticated drug delivery systems.

Table 2: Research Findings in Conjugates with Biomacromolecules for Targeted Delivery

| Research Finding | Application | Significance |

| β-alanine ester linkages can be designed to be pH-sensitive and cleavable. researchgate.net | Targeted drug delivery | Enables controlled release of a therapeutic payload in specific microenvironments. |

| Substitution of charged linkers with neutral β-alanine can reduce renal uptake of peptide conjugates. acs.org | Radiopharmaceuticals | Improves the safety profile and targeting efficiency of imaging and therapeutic agents. |

| β-alanine can be utilized as a linker to join two biologically active structures. peptide.com | Bioconjugation | Provides a flexible and versatile component for constructing targeted delivery systems. |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-Boc-β-alanine ethyl ester, and how can purity be ensured?

- Methodology : The synthesis typically involves Boc-protection of β-alanine followed by esterification. For Boc-protection, use tert-butoxycarbonyl (Boc) anhydride in a basic solvent like THF or DCM. Esterification with ethanol can proceed via acid catalysis (e.g., H₂SO₄) or coupling agents like DCC/DMAP.

- Characterization : Validate purity using HPLC (≥95% purity threshold) and NMR (e.g., ¹H NMR: δ 1.44 ppm for Boc tert-butyl group, δ 4.12 ppm for ethyl ester -OCH₂CH₃). Include melting point and FTIR for functional group confirmation .

- Reproducibility : Document reaction conditions (temperature, solvent ratios) and purification steps (e.g., column chromatography with silica gel, ethyl acetate/hexane eluent) to align with journal standards for experimental rigor .

Q. How should researchers handle and store N-Boc-β-alanine ethyl ester to prevent degradation?

- Storage : Store at 0–6°C in airtight, light-resistant containers to minimize hydrolysis of the ester or Boc groups. Use desiccants to avoid moisture absorption .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free β-alanine or tert-butanol) .

Advanced Research Questions

Q. What strategies optimize the yield of N-Boc-β-alanine ethyl ester in large-scale syntheses?

- Reagent Selection : Replace traditional acid catalysts with immobilized enzymes (e.g., lipases) for greener, high-yield esterification. For example, Candida antarctica lipase B achieves >90% conversion in non-aqueous media .

- Solvent Optimization : Use microwave-assisted synthesis in aprotic solvents (e.g., DMF) to reduce reaction time from hours to minutes while maintaining yields ≥85% .

- Process Monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. How can contradictory data on the compound’s stability in polar solvents be resolved?

- Contradiction Analysis : Conflicting reports on stability in methanol vs. ethanol may arise from trace water content. Conduct Karl Fischer titration to quantify solvent moisture and correlate with degradation rates .

- Experimental Design : Use controlled humidity chambers to isolate moisture effects. Compare degradation kinetics via Arrhenius modeling to identify critical thresholds (e.g., >0.1% water accelerates hydrolysis) .

Q. What role does N-Boc-β-alanine ethyl ester play in solid-phase peptide synthesis (SPPS)?

- Application : It serves as a Boc-protected β-amino acid building block for introducing β-sheet conformational motifs or non-natural amino acids into peptides.

- Coupling Efficiency : Use HBTU/HOBt activation in DCM to achieve >95% coupling efficiency, monitored by Kaiser test .

- Deprotection : Treat with TFA:DCM (1:1) for 30 min to remove Boc without cleaving the ethyl ester, enabling sequential elongation .

Methodological Considerations

Q. What analytical techniques are critical for verifying the structural integrity of N-Boc-β-alanine ethyl ester?

- Advanced NMR : ¹³C NMR to confirm ester carbonyl (δ ~170 ppm) and Boc carbonyl (δ ~155 ppm). 2D NMR (HSQC, HMBC) resolves stereochemical ambiguities .

- Mass Spectrometry : High-resolution ESI-MS for exact mass verification (theoretical [M+Na]⁺ for C₁₀H₁₉NO₄: 264.1185) .

Q. How can researchers mitigate side reactions during Boc deprotection?

- Acid Selection : Avoid HCl/dioxane, which may esterify residual ethanol. Use TFA in DCM for selective Boc removal without ester cleavage .

- Scavengers : Add triisopropylsilane (TIS) or water (2–5%) to quench tert-butyl cations and prevent carbamate byproducts .

Data Presentation Guidelines

- Supplementary Materials : Deposit raw NMR spectra, HPLC chromatograms, and crystallographic data (if available) in repositories like Zenodo, citing DOIs in the main text .

- Conflict Reporting : Clearly annotate discrepancies in yields or stability data, providing possible explanations (e.g., solvent purity, instrumentation variability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |